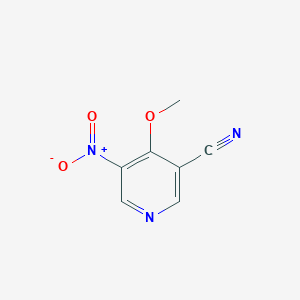![molecular formula C9H8ClN3O2 B13013464 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with a fused heterocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the triazine ring and the presence of a chloro substituent contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole derivatives with triazine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently while minimizing waste and ensuring consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms within the triazine ring.
Cycloaddition Reactions: The fused ring system can engage in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent. Oxidation and reduction reactions can lead to changes in the electronic structure of the compound, potentially forming new fused ring systems or altering the existing ones .
Applications De Recherche Scientifique
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Similar structure but different position of the chloro substituent.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H8ClN3O2 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-7-4-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3 |
Clé InChI |
IPQKRGRRFNBQNZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=C1)C=NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
